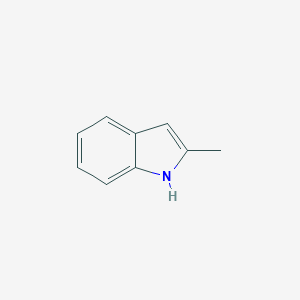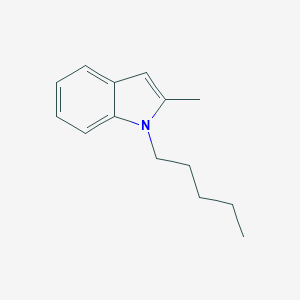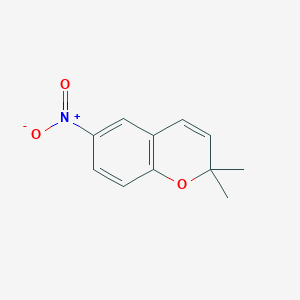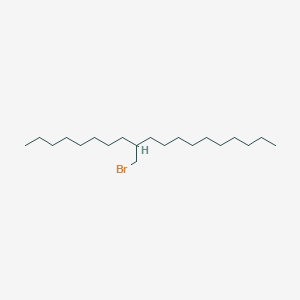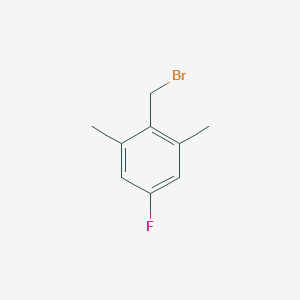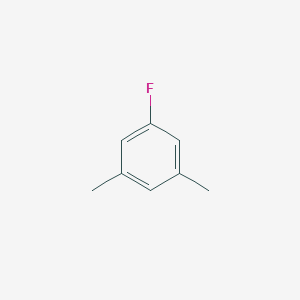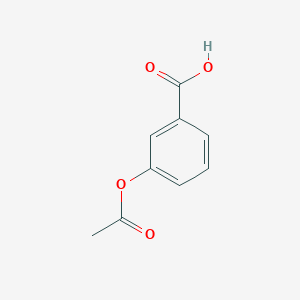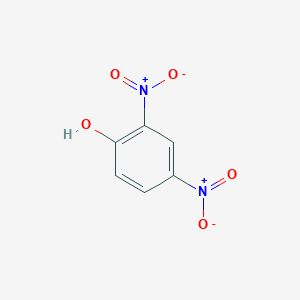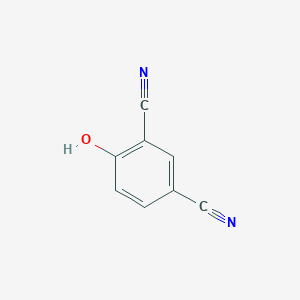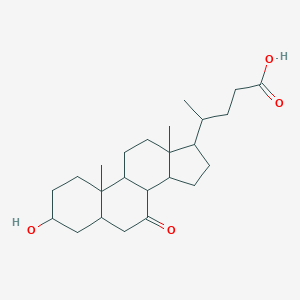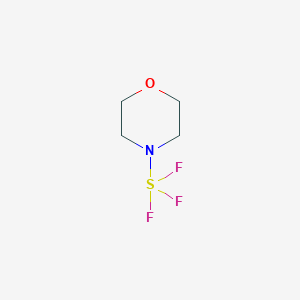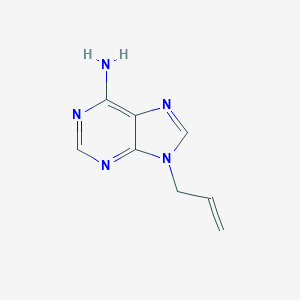
Acide 4-acétamidophénylboronique
Vue d'ensemble
Description
4-Acetamidophenylboronic acid (4-APBA) is an important organic compound that has been widely used in scientific research and laboratory experiments. It is a colorless solid with a molecular weight of 181.06 g/mol and a melting point of approximately 160-162°C. 4-APBA is primarily used as a reagent in organic synthesis and as a building block for the synthesis of various compounds. It is also used in the preparation of boronic acid derivatives, which are widely used in medicinal chemistry and biochemistry.
Applications De Recherche Scientifique
Synthèse d'inhibiteurs de kinases
Acide 4-acétamidophénylboronique: est utilisé dans la synthèse d'inhibiteurs de la kinase TpI2 . Les inhibiteurs de kinases sont importants dans le traitement des cancers car ils peuvent bloquer certaines protéines kinases qui régulent les fonctions cellulaires, notamment la signalisation cellulaire, la croissance et la division. En inhibant ces protéines, le composé peut potentiellement arrêter la prolifération des cellules cancéreuses.
Modulateurs de la protéine de neurone moteur de survie
Ce composé joue un rôle dans l'évaluation biologique des modulateurs de la protéine de neurone moteur de survie (SMN) . La SMN est essentielle au maintien des motoneurones, et sa déficience est liée à l'amyotrophie spinale. La recherche sur les modulateurs peut conduire à des stratégies thérapeutiques pour les maladies causées par une déficience de la protéine SMN.
Réactions de couplage croisé
En chimie organique, l'this compound est impliqué dans des réactions de couplage croisé avec des diènes conjugués ou des alcènes terminaux ou des diazoesters . Ces réactions sont fondamentales dans la création de molécules complexes et sont largement utilisées dans la synthèse de produits pharmaceutiques et de produits chimiques fins.
Synthèse de trifluoroborates de tétrabutylammonium
Le composé est un réactif dans la synthèse de trifluoroborates de tétrabutylammonium . Ce sont des intermédiaires importants dans la réaction de couplage croisé de Suzuki-Miyaura, un outil puissant pour former des liaisons carbone-carbone en synthèse organique.
Cyanation catalysée par le rhodium
This compound: est également utilisé dans les procédés de cyanation catalysés par le rhodium . La cyanation est une étape clé dans la production de nitriles, qui sont précieux dans l'industrie pharmaceutique pour la synthèse de principes actifs pharmaceutiques.
Dérivés réactifs aux oxydants à base de boronate
Des recherches ont été menées sur des dérivés réactifs aux oxydants à base de boronate de l'acétaminophène, où l'this compound sert de pro-inhibiteur de la myeloperoxydase (MPO) . Cette enzyme est impliquée dans les réponses inflammatoires, et son inhibition pourrait être bénéfique dans le traitement des maladies inflammatoires.
Safety and Hazards
4-Acetamidophenylboronic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Mécanisme D'action
Target of Action
4-Acetamidophenylboronic acid is primarily used as a reactant in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The primary targets of this compound are the organic groups that participate in this reaction .
Mode of Action
In the Suzuki-Miyaura coupling reaction, 4-Acetamidophenylboronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the main biochemical pathway affected by 4-Acetamidophenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Result of Action
The primary result of the action of 4-Acetamidophenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, including kinase inhibitors and modulators of survival motor neuron protein .
Action Environment
The action, efficacy, and stability of 4-Acetamidophenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . The formation of dust and aerosols should also be prevented .
Analyse Biochimique
Biochemical Properties
The role of 4-Acetamidophenylboronic acid in biochemical reactions is primarily as a reactant. It is involved in the synthesis of TpI2 kinase inhibitors and the biological evaluation of modulators of survival motor neuron protein
Molecular Mechanism
It is known to participate in cross-coupling reactions with conjugated dienes or terminal alkenes or diazoesters
Propriétés
IUPAC Name |
(4-acetamidophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEWTHXZHHATTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370427 | |
| Record name | 4-Acetamidophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101251-09-6 | |
| Record name | 4-Acetamidophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Acetamidophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Acetamidophenylboronic acid compare to Acetaminophen in terms of analgesic effects and potential liver toxicity?
A1: Research suggests that 4-Acetamidophenylboronic acid exhibits a stronger analgesic effect compared to Acetaminophen at equimolar doses in a hot plate test using C57bl/6 mice. [] This enhanced effect is attributed to its higher affinity for the TRPV1 channel, a key target involved in pain perception. [] Interestingly, 4-Acetamidophenylboronic acid demonstrated a safer profile regarding hepatotoxicity. Mice treated with 4-Acetamidophenylboronic acid did not exhibit elevated liver enzyme activity, unlike those administered with Acetaminophen, which showed dose-dependent increases. [] Histological analysis revealed less severe cellular damage in the liver tissues of 4-Acetamidophenylboronic acid treated mice compared to Acetaminophen groups. [] Furthermore, 4-Acetamidophenylboronic acid presented a higher LD50 value (409 mg/kg) than Acetaminophen (338 mg/kg), further supporting its potentially safer profile. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



